Butylparaben-d9

Description

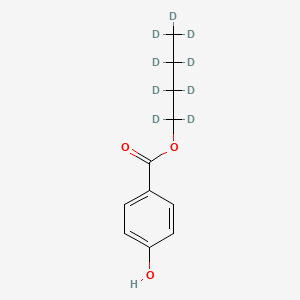

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i1D3,2D2,3D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOHBWFCKVYLES-WRMMWXQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Butylparaben-d9

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for their effective use as internal standards in quantitative analyses. This guide provides an in-depth overview of the isotopic purity of Butylparaben-d9, a deuterated analog of the widely used preservative Butylparaben.

Understanding Isotopic Purity

This compound (Chemical Formula: C₁₁H₅D₉O₃, CAS Number: 1216904-65-2) is a stable isotope-labeled version of Butylparaben where nine hydrogen atoms on the butyl group have been replaced with deuterium atoms. The isotopic purity of this compound is a critical parameter, indicating the percentage of the deuterated species relative to its unlabeled counterpart and other isotopic variants. A high isotopic purity is essential to minimize signal overlap and ensure accurate quantification in sensitive analytical methods such as mass spectrometry.

Quantitative Data Summary

While a specific Certificate of Analysis for a single batch of this compound is not publicly available, data from related deuterated parabens and the common specifications for deuterated internal standards allow for a representative summary of its isotopic and chemical purity. These standards are typically synthesized to achieve a high degree of deuteration.

| Parameter | Typical Specification | Method of Analysis |

| Isotopic Purity | ≥ 98% | Mass Spectrometry (MS) |

| Isotopic Enrichment | > 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

Note: The values presented are typical and may vary between different manufacturers and batches. For precise data, always refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. The following are detailed methodologies for the key experiments used in its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the deuteration of the butyl group followed by esterification.

Step 1: Synthesis of Deuterated 1-Butanol (Butan-1,1,2,2,3,3,4,4,4-d9-ol)

A common method for preparing deuterated alcohols is through the reduction of the corresponding carboxylic acid or ester using a deuterated reducing agent.

-

Reaction: Butyric acid is reduced using a strong deuterating agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Procedure:

-

Anhydrous butyric acid is slowly added to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.

-

The reaction mixture is then gently refluxed for several hours to ensure complete reduction.

-

After cooling, the reaction is quenched by the slow, sequential addition of water and then a sodium hydroxide solution.

-

The resulting salts are filtered off, and the deuterated butanol is isolated from the filtrate by distillation.

-

Step 2: Esterification of 4-Hydroxybenzoic Acid with Deuterated 1-Butanol

The final step is a Fischer esterification reaction between 4-hydroxybenzoic acid and the synthesized deuterated butanol.

-

Reaction: 4-hydroxybenzoic acid is reacted with Butan-1,1,2,2,3,3,4,4,4-d9-ol in the presence of a strong acid catalyst.

-

Procedure:

-

4-Hydroxybenzoic acid and an excess of the deuterated 1-butanol are dissolved in a suitable solvent like toluene.

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

The reaction mixture is heated to reflux, and the water produced is removed using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

-

The reaction is monitored for completion using thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization or column chromatography.

-

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of labeled compounds.

-

Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Method:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

-

A full scan mass spectrum is acquired in the region of the molecular ions of both the deuterated and unlabeled Butylparaben.

-

The isotopic distribution is analyzed by measuring the relative intensities of the ion corresponding to this compound ([M+H]⁺ or [M-H]⁻) and the ion corresponding to unlabeled Butylparaben.

-

The isotopic purity is calculated as the percentage of the peak area of the deuterated species relative to the sum of the peak areas of all isotopic variants.

-

Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ²H (deuterium) NMR spectroscopy are used to confirm the positions of deuteration and can also provide an estimate of isotopic enrichment.

-

Instrumentation: A high-field NMR spectrometer.

-

Method for ¹H NMR:

-

A sample of this compound is dissolved in a deuterated solvent that does not contain the signals of interest (e.g., chloroform-d or DMSO-d6).

-

The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the butyl group protons confirms successful deuteration at these positions.

-

-

Method for ²H NMR:

-

A sample is dissolved in a protonated solvent.

-

The ²H NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the butyl group confirms the location of the deuterium labels.

-

Visualizing the Workflow and Synthesis

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Synthesis of this compound.

Caption: Analytical workflow for isotopic purity determination.

Butylparaben-d9: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Butylparaben-d9. This deuterated analog of Butylparaben serves as a critical internal standard for quantitative analyses, ensuring accuracy and reliability in research and quality control processes.

Core Chemical Properties

| Property | This compound | Butylparaben (for reference) |

| Molecular Formula | C₁₁H₅D₉O₃[1] | C₁₁H₁₄O₃ |

| Molecular Weight | 203.28 g/mol [1] | 194.23 g/mol |

| CAS Number | 1216904-65-2[1] | 94-26-8 |

| Appearance | Off-White Solid | Colorless crystals or a white, crystalline, odorless powder |

| Melting Point | Data not available | 68-71 °C |

| Boiling Point | Data not available | 156-157 °C at 3.5 mmHg |

| Solubility | Data not available | Slightly soluble in water; soluble in acetone, ethanol, and chloroform |

| Storage | 2-8°C Refrigerator | Stable under normal conditions |

Chemical Structure

The chemical structure of this compound consists of a 4-hydroxybenzoic acid backbone esterified with a perdeuterated butyl group. The deuteration occurs on the butyl chain, where all nine hydrogen atoms are replaced by deuterium atoms.

SMILES: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=C(C=C1)O)=O

Synthesis

The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with deuterated butanol (butanol-d9) in the presence of an acid catalyst, such as sulfuric acid. This reaction is analogous to the industrial production of Butylparaben.

A general synthetic workflow is outlined below:

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical similarity to Butylparaben ensures it behaves similarly during sample preparation and analysis, while its different mass allows for its distinct detection.

Below is a representative experimental protocol for the determination of parabens in cosmetic samples using a deuterated internal standard.

Objective: To quantify the concentration of various parabens, including Butylparaben, in a cosmetic cream sample using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents:

-

Reference standards of methylparaben, ethylparaben, propylparaben, and butylparaben.

-

This compound internal standard solution (e.g., 1 mg/mL in methanol).

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid.

-

Cosmetic cream sample.

2. Sample Preparation:

-

Weigh approximately 0.1 g of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube.

-

Add 100 µL of the this compound internal standard solution.

-

Add 9.9 mL of methanol to the tube.

-

Vortex the tube for 2 minutes to ensure thorough mixing and dissolution.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate any insoluble matrix components.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the parabens of interest. For example:

-

0-1 min: 30% B

-

1-5 min: Gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-10 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methylparaben | 151.1 | 92.1 |

| Ethylparaben | 165.1 | 92.1 |

| Propylparaben | 179.1 | 92.1 |

| Butylparaben | 193.1 | 92.1 |

| This compound | 202.2 | 92.1 |

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of each paraben in the cosmetic sample by interpolating its peak area ratio from the calibration curve.

The use of this compound as an internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

References

Butylparaben-d9 supplier and certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Butylparaben-d9, a deuterated analog of Butylparaben. This document outlines its suppliers, analytical specifications, and, most importantly, its application as an internal standard in quantitative analytical methods. Furthermore, this guide delves into the known biological signaling pathways affected by its non-deuterated counterpart, Butylparaben, offering crucial context for researchers in toxicology and drug development.

This compound: Supplier Information and Certificate of Analysis

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification of Butylparaben in various matrices. Several chemical suppliers offer this deuterated compound. Below is a summary of typical product specifications.

Table 1: Representative Supplier Information for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| MedChemExpress | 1216904-65-2 | C₁₁H₅D₉O₃ | 203.28 | >98% | 2-8°C |

| Santa Cruz Biotechnology | 1216904-65-2 | C₁₁H₅D₉O₃ | 203.28 | >98% | 2-8°C |

| LGC Standards | 1216904-65-2 | C₁₁H₅D₉O₃ | 203.28 | >95% (HPLC) | +4°C |

| Pharmaffiliates | 1216904-65-2 | C₁₁H₅D₉O₃ | 203.28 | Not specified | 2-8°C Refrigerator |

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a chemical standard. While a specific CoA for a purchased lot should always be consulted, a representative CoA for Butylparaben would include the following information.

Table 2: Representative Certificate of Analysis - Butylparaben

| Parameter | Specification | Result |

| Product Name | Butylparaben | Butylparaben |

| Catalog Number | S4584 | S458401 |

| CAS Number | 94-26-8 | 94-26-8 |

| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 | 194.23 |

| Appearance | White to off-white solid | Conforms |

| Purity (HPLC) | ≥98.0% | 99.5% |

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| Solubility | Soluble in DMSO | Soluble |

| Storage | Store at room temperature | Recommended |

Note: This is a representative CoA for the non-deuterated Butylparaben. A CoA for this compound would have a different molecular weight and CAS number as listed in Table 1.

Experimental Protocols: Quantification of Parabens Using this compound as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Butylparaben in complex samples such as cosmetics, environmental water, and biological tissues. The following is a generalized experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Sample Preparation

-

Extraction:

-

For solid samples (e.g., cosmetics, tissues): Weigh a known amount of the homogenized sample (e.g., 0.1-1.0 g) into a centrifuge tube. Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture thereof).

-

For liquid samples (e.g., water, urine): Take a known volume of the sample (e.g., 1-10 mL).

-

-

Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent to each sample, standard, and blank. The concentration of the internal standard should be in the mid-range of the calibration curve.

-

Vortex and Centrifuge: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and extraction. Centrifuge at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any solid debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted parabens and the internal standard.

-

Filtration/Purification (Optional): If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. For complex matrices, a solid-phase extraction (SPE) clean-up step may be required.

-

Dilution: Dilute the final extract with the mobile phase to a concentration within the calibration range of the instrument.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for paraben analysis.

-

Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for parabens.

Table 3: Example LC-MS/MS Parameters for Butylparaben and this compound

| Parameter | Butylparaben | This compound |

| Precursor Ion (m/z) | 193.1 | 202.1 |

| Product Ion 1 (m/z) | 92.0 | 97.0 |

| Product Ion 2 (m/z) | 137.0 | 141.0 |

| Collision Energy (eV) | Varies by instrument | Varies by instrument |

| Cone Voltage (V) | Varies by instrument | Varies by instrument |

Data Analysis

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of Butylparaben and a constant concentration of this compound.

-

Peak Area Ratios: For each standard and sample, calculate the ratio of the peak area of Butylparaben to the peak area of this compound.

-

Quantification: Plot the peak area ratios of the standards against their corresponding concentrations to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of Butylparaben in the unknown samples based on their measured peak area ratios.

Signaling Pathways and Biological Activities of Butylparaben

While this compound is used as an analytical tool, its non-deuterated counterpart, Butylparaben, is known to interact with several biological signaling pathways, primarily acting as an endocrine-disrupting chemical (EDC). Understanding these pathways is crucial for interpreting toxicological and pharmacological data.

Estrogenic Activity

Butylparaben is a known xenoestrogen, meaning it can mimic the effects of estrogen in the body.[1] This activity is primarily mediated through its interaction with estrogen receptors (ERα and ERβ).[2][3]

Caption: Butylparaben's estrogenic signaling pathway.

Upon binding to estrogen receptors, Butylparaben can induce conformational changes in the receptor, leading to its dimerization and translocation to the nucleus.[4] In the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to a range of estrogenic effects, including the proliferation of estrogen-sensitive breast cancer cells.[3]

Anti-androgenic Activity

In addition to its estrogenic effects, Butylparaben has been shown to exhibit anti-androgenic properties.[5] It can act as an antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone.

Caption: Butylparaben's anti-androgenic mechanism.

This inhibition of androgen signaling can have significant consequences, particularly on the male reproductive system, potentially leading to reduced sperm production and altered development of reproductive organs.[5]

PPARγ Activation

Recent studies have indicated that Butylparaben can also activate the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7] PPARγ is a nuclear receptor that plays a key role in adipogenesis (fat cell formation) and lipid metabolism.

Caption: Butylparaben's activation of the PPARγ pathway.

By activating PPARγ, Butylparaben can promote the differentiation of pre-adipocytes into mature fat cells, potentially contributing to an increase in adipose tissue mass. This interaction highlights a potential role for Butylparaben in metabolic disruption.[6][7]

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of Butylparaben. Its use as an internal standard in LC-MS/MS and other analytical techniques is well-established. Concurrently, a comprehensive understanding of the biological activities of Butylparaben is essential for professionals in toxicology, pharmacology, and drug development. The endocrine-disrupting properties of Butylparaben, mediated through estrogenic, anti-androgenic, and PPARγ signaling pathways, underscore the importance of continued research into the safety and potential health effects of this widely used preservative. This technical guide provides a foundational resource for scientists working with this compound and investigating the biological implications of paraben exposure.

References

- 1. myessentialwoman.com [myessentialwoman.com]

- 2. n-butylparaben induces male reproductive disorders via regulation of estradiol and estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogenic and anti-estrogenic activity of butylparaben, butylated hydroxyanisole, butylated hydroxytoluene and propyl gallate and their binary mixtures on two estrogen responsive cell lines (T47D-Kbluc, MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylparaben and butylparaben alter multipotent mesenchymal stem cell fates towards adipocyte lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylparaben and butylparaben alter multipotent mesenchymal stem cell fates towards adipocyte lineage - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Butylparaben-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical properties of Butylparaben-d9, a deuterated analog of Butylparaben. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analyses. This guide details its physicochemical characteristics, and provides experimental protocols for its application in analytical methodologies.

Core Physical and Chemical Properties

This compound, with the chemical name 4-Hydroxybenzoic acid butyl-d9 ester, is a stable isotope-labeled version of Butylparaben where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, a critical feature for its use as an internal standard in mass spectrometry-based assays. While specific experimental values for some physical properties of the deuterated form are not extensively published, they are predicted to be very similar to those of non-deuterated Butylparaben due to the subtle effects of deuterium substitution on bulk physical properties.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₅D₉O₃ | [3] |

| Molecular Weight | 203.28 g/mol | [3] |

| Monoisotopic Mass | 203.1508 u | [3] |

| Appearance | Neat | [4] |

| Purity | >95% (HPLC) | [3] |

| Storage Temperature | +4°C | [3] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)c1ccc(O)cc1 | [4] |

| InChI | InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i1D3,2D2,3D2,8D2 | [3] |

Table 2: Physical and Chemical Properties of Butylparaben (Non-deuterated) for Reference

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [5] |

| Molecular Weight | 194.23 g/mol | [5] |

| Melting Point | 68-69 °C | [6] |

| Boiling Point | Not readily available | |

| Solubility in Water | Slightly soluble | [6] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, chloroform, glycerin, and propylene glycol. | [6] |

| Appearance | Colorless, odorless, crystalline powder. | [6] |

Experimental Protocols: Utilization as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[7] Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[8] This co-elution and similar ionization behavior allow for accurate quantification by correcting for analyte loss and variations in instrument response.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Paraben Analysis in Cosmetics

This protocol provides a general framework for the quantification of parabens in cosmetic products using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Objective: To extract the target parabens and the internal standard from the complex cosmetic matrix.

-

Procedure:

-

Weigh approximately 0.1 g of the cosmetic sample into a centrifuge tube.

-

Spike the sample with a known concentration of this compound solution. The concentration should be similar to the expected analyte concentration.[8]

-

Add a suitable extraction solvent. A common choice is methanol or a mixture of methanol and acetonitrile (e.g., 1:1 v/v).[9][10]

-

Vortex the mixture vigorously to ensure thorough mixing and dispersion of the sample.

-

Perform ultrasonic extraction for approximately 10-15 minutes to enhance extraction efficiency.[11]

-

Centrifuge the sample to pellet solid matrix components.

-

Carefully collect the supernatant.

-

For cleaner samples, a filtration step through a 0.22 µm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[12][13]

-

2. Chromatographic Separation:

-

Objective: To separate the target parabens from each other and from matrix interferences.

-

Typical Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water (often containing a small amount of formic acid or ammonium acetate for better peak shape and ionization) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

3. Mass Spectrometric Detection:

-

Objective: To detect and quantify the target parabens and the internal standard.

-

Typical Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for parabens.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.

-

Data Analysis: The concentration of the target parabens is determined by calculating the ratio of the analyte peak area to the internal standard (this compound) peak area and comparing this to a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Paraben Analysis

This protocol outlines a general procedure for the analysis of parabens using GC-MS with this compound as an internal standard. Derivatization is often employed to improve the volatility and chromatographic behavior of the parabens.

1. Sample Preparation, Extraction, and Derivatization:

-

Objective: To extract the parabens, add the internal standard, and derivatize them for GC analysis.

-

Procedure:

-

Follow the same extraction procedure as described for the LC-MS method (steps 1.1 to 1.7).

-

After obtaining the extract, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

-

Add a derivatizing agent. A common choice is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the derivatization reaction.

-

2. Chromatographic Separation:

-

Objective: To separate the derivatized parabens.

-

Typical Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is commonly used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to achieve good separation of the analytes. For example, start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

-

Injection Mode: Splitless injection is often used for trace analysis.

-

3. Mass Spectrometric Detection:

-

Objective: To detect and quantify the derivatized parabens and the internal standard.

-

Typical Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for each derivatized analyte and the internal standard, providing high sensitivity and selectivity.

-

Data Analysis: Similar to the LC-MS method, quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, referenced against a calibration curve.[14]

-

Mandatory Visualizations

Experimental Workflow for Paraben Quantification using this compound

Caption: Workflow for the quantitative analysis of parabens using this compound as an internal standard.

Logical Relationship in Quantitative Analysis

Caption: Logical relationship for quantification using an internal standard.

References

- 1. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Butyl-d9 Paraben | CAS 1216904-65-2 | LGC Standards [lgcstandards.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdn3.f-cdn.com [cdn3.f-cdn.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Application of Butylparaben-d9: A Technical Guide

Introduction: Butylparaben-d9 is the deuterated form of Butylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. The incorporation of nine deuterium atoms into the butyl group creates a stable, isotopically-labeled version of the molecule. This makes this compound an invaluable tool for researchers, particularly in the field of analytical chemistry. Its primary application is as an internal standard for the precise quantification of Butylparaben in various complex matrices using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive overview of its commercial availability, typical specifications, synthesis, and a detailed protocol for its use in quantitative analysis.

Commercial Availability and Specifications

This compound is readily available from several specialized chemical suppliers that offer stable isotope-labeled compounds for research and analytical purposes. Key commercial suppliers include Santa Cruz Biotechnology, MedChemExpress, and Pharmaffiliates. The product is typically supplied as a neat solid with purity levels suitable for use as an analytical standard.

Quantitative data and physical properties are provided by the supplier on a lot-specific Certificate of Analysis. Below is a table summarizing typical product specifications.

Table 1: Representative Product Specifications for this compound

| Parameter | Specification |

| Identifier | |

| Chemical Name | 4-Hydroxybenzoic acid butyl-d9 ester |

| CAS Number | 1216904-65-2 |

| Chemical Properties | |

| Molecular Formula | C₁₁H₅D₉O₃ |

| Molecular Weight | 203.28 g/mol |

| Physical Properties | |

| Appearance | Off-White to White Solid |

| Quality & Purity | |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Enrichment | ≥98 atom % D |

| Storage & Handling | |

| Storage Conditions | 2-8°C, Refrigerator |

| Shipping Conditions | Ambient Temperature |

Manufacturing and Logical Workflow

The synthesis of this compound is not explicitly detailed in publicly available literature but follows the standard chemical principle for paraben production: the Fischer esterification of 4-hydroxybenzoic acid. In this case, the reaction is performed with a deuterated alcohol, butan-1-d9-ol, in the presence of an acid catalyst. The resulting product undergoes rigorous purification and extensive quality control to confirm its chemical purity and isotopic enrichment before being offered commercially.

Caption: Logical workflow for the production and quality control of this compound.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the acid-catalyzed esterification of 4-hydroxybenzoic acid with deuterated butanol.

Materials:

-

4-hydroxybenzoic acid

-

Butan-1-d9-ol (≥98 atom % D)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

A mixture of 4-hydroxybenzoic acid (1.0 eq), butan-1-d9-ol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq) is prepared in toluene.

-

The reaction mixture is heated to reflux (approximately 110-120°C) using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the 4-hydroxybenzoic acid is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product as a white solid.

-

The final product's identity and purity are confirmed by HPLC, Mass Spectrometry, and NMR spectroscopy.

Quantification of Butylparaben in Samples using this compound by LC-MS/MS

This protocol provides a detailed method for the analysis of Butylparaben in a sample matrix (e.g., cosmetic cream, urine) using this compound as an internal standard.

Materials:

-

This compound (Internal Standard Stock Solution: 1 mg/mL in methanol)

-

Reference Standard of Butylparaben (Analyte Stock Solution: 1 mg/mL in methanol)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Sample matrix (e.g., cosmetic product, biological fluid)

Procedure:

a) Sample Preparation:

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Butylparaben reference standard into a blank matrix.

-

Sample Extraction: Accurately weigh or measure the sample (e.g., 100 mg of cream or 200 µL of urine) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a fixed amount of the this compound internal standard working solution to all samples, calibration standards, and quality control samples.

-

Extraction: Add 1 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins and extract the analytes.

-

Final Preparation: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 50:50 water:methanol). Transfer to an autosampler vial for analysis.

b) LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would be 10% B to 95% B over 5 minutes, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: ESI Negative

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Butylparaben and this compound. For example:

-

Butylparaben: m/z 193.1 → 137.1

-

This compound: m/z 202.2 → 141.1

-

c) Data Analysis:

-

Integrate the peak areas for both the analyte (Butylparaben) and the internal standard (this compound) in each sample and standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Butylparaben in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for quantification using a deuterated internal standard.

Butylparaben-d9 (CAS Number: 1216904-65-2): A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Butylparaben-d9 (CAS: 1216904-65-2), a deuterated analog of the widely used antimicrobial preservative, Butylparaben. This guide details its physicochemical properties, its critical role as an internal standard in analytical methodologies, and the biological signaling pathways of its non-deuterated counterpart that it helps to investigate.

This compound is a stable isotope-labeled version of Butylparaben, where nine hydrogen atoms on the butyl chain have been replaced with deuterium. This isotopic substitution renders it chemically identical to Butylparaben but with a higher molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary application lies in accurately quantifying Butylparaben in various matrices, including cosmetics, pharmaceuticals, food products, and biological samples.[1][2] The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring high precision and accuracy in the obtained results.[3][4]

Core Physicochemical and Analytical Data

The essential properties of this compound and its non-deuterated analog, Butylparaben, are summarized below. This data is critical for method development and interpretation of analytical results.

Table 1: Physicochemical Properties of this compound and Butylparaben

| Property | This compound | Butylparaben |

| CAS Number | 1216904-65-2 | 94-26-8 |

| Molecular Formula | C₁₁H₅D₉O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 203.28 g/mol | 194.23 g/mol [5] |

| Appearance | Off-White Solid | White crystalline powder[6] |

| Storage Temperature | 2-8°C | Room Temperature |

| Solubility | Soluble in Methanol, Acetonitrile | Soluble in acetone, ethanol, chloroform, glycerin, propylene glycol; Slightly soluble in water.[5][7] |

| log Pow | Not available | 3.57 (Computed)[6] |

Table 2: Analytical Data for this compound

| Parameter | Value | Reference |

| Isotopic Purity | >98% (typically) | Supplier dependent |

| Chemical Purity | >98% | [8] |

| Primary Application | Internal Standard for LC-MS and GC-MS | [2] |

Experimental Protocols: Quantification of Butylparaben

The following sections outline generalized experimental protocols for the quantification of Butylparaben in cosmetic and biological samples, utilizing this compound as an internal standard. These protocols are synthesized from multiple sources and should be optimized for specific matrices and instrumentation.

Quantification of Butylparaben in Cosmetics via LC-MS/MS

This method is suitable for the analysis of Butylparaben in various cosmetic products like creams, lotions, and shampoos.

Methodology:

-

Sample Preparation:

-

Weigh 100 mg of the cosmetic sample into a 5 mL polypropylene tube.[9][10]

-

Add a known concentration of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Add 2 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[9][10]

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Sonicate the mixture for 10 minutes to facilitate extraction.[9][10]

-

Centrifuge the sample at 8000 x g for 5 minutes to pellet solid excipients.[9][10]

-

Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.[9][10]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

-

Monitoring: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Butylparaben: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

Instrument parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument.

-

-

Quantification of Butylparaben in Biological Samples (Urine) via GC-MS

This protocol is designed for the analysis of Butylparaben in urine, which often requires a hydrolysis step to measure total (free and conjugated) paraben concentrations.

Methodology:

-

Sample Preparation:

-

Take a 1 mL aliquot of urine in a glass tube.

-

Add a known amount of this compound internal standard.

-

Add 50 µL of β-glucuronidase/sulfatase enzyme solution and buffer to deconjugate the parabens.

-

Incubate the sample at 37°C for 2 hours.

-

Perform a liquid-liquid extraction with 2 mL of a suitable organic solvent (e.g., ethyl acetate or a hexane/diethyl ether mixture).

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[11][12]

-

-

GC-MS Analysis:

-

Gas Chromatography:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 70°C, ramp up to 280°C.

-

Injection Mode: Splitless.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Monitoring: Selected Ion Monitoring (SIM).

-

SIM ions (example for TMS derivatives):

-

Butylparaben-TMS: Target and qualifier ions.

-

This compound-TMS: Target and qualifier ions.

-

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Butylparaben in a cosmetic sample using this compound as an internal standard, employing LC-MS/MS.

Signaling Pathways of Butylparaben

This compound serves as an analytical tool to study the biological effects of Butylparaben. As an endocrine-disrupting chemical (EDC), Butylparaben is known to interact with several key signaling pathways.

Estrogenic Signaling Pathway

Butylparaben is a known xenoestrogen, meaning it can mimic the effects of estrogen in the body. It binds to estrogen receptors (ERα and ERβ), although with a lower affinity than the endogenous hormone estradiol.[13][14] This binding can lead to the activation of estrogen-responsive genes, potentially contributing to endocrine disruption.[13]

Anti-Androgenic Signaling Pathway

Butylparaben has been shown to exhibit anti-androgenic properties. It can act as an antagonist to the androgen receptor (AR), inhibiting the binding of androgens like testosterone.[1][15] This can disrupt normal androgen signaling, which is crucial for male reproductive development and function.[16]

PPARγ Signaling Pathway

Recent studies have indicated that Butylparaben can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[17] PPARγ is a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.[18][19] The activation of PPARγ by Butylparaben suggests a potential role in metabolic disruption.

References

- 1. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Butylparaben | C11H14O3 | CID 7184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. ð-Butyl paraben (ð-butyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-8285-1.2 [isotope.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of alkyl esters of p -hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a st ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00261G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Metabolites of n-Butylparaben and iso-Butylparaben Exhibit Estrogenic Properties in MCF-7 and T47D Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methylparaben and butylparaben alter multipotent mesenchymal stem cell fates towards adipocyte lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Butylparaben in Modern Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of scientific research, particularly within analytical chemistry and drug development, precision and accuracy are paramount. The advent of stable isotope-labeled compounds has revolutionized these fields, and among them, deuterated butylparaben has emerged as a critical tool for researchers, scientists, and drug development professionals. This in-depth technical guide explores the core research applications of deuterated butylparaben, providing a comprehensive overview of its use as an internal standard, its role in pharmacokinetic studies, and the analytical methodologies it underpins.

Introduction to Deuterated Butylparaben

Butylparaben (butyl p-hydroxybenzoate) is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, possesses nearly identical chemical and physical properties to its non-deuterated counterpart.[3] This subtle isotopic difference, however, allows for its distinct detection by mass spectrometry, making it an invaluable tool in quantitative analysis. The most common forms are butylparaben-d4, butylparaben-d7, and butylparaben-d9, with the number indicating the count of deuterium atoms.[4][5][6]

Core Research Applications

The primary research applications of deuterated butylparaben center on its utility as an internal standard in analytical chemistry and as a tracer in metabolic and pharmacokinetic studies.

Gold Standard for Quantitative Analysis

In quantitative mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated butylparaben serves as an ideal internal standard.[3][4] Its function is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby significantly improving the accuracy and precision of the quantification of native butylparaben and other related compounds.[3][7]

Key Advantages:

-

Compensates for Matrix Effects: Biological and environmental samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Corrects for Procedural Losses: During sample preparation steps such as liquid-liquid extraction or solid-phase extraction, some amount of the analyte may be lost. The deuterated standard is subject to the same losses, and the ratio of the analyte to the standard remains constant.

-

Improves Method Robustness: The use of a deuterated internal standard makes analytical methods more reliable and reproducible across different batches and laboratories.[3]

The logical workflow for using deuterated butylparaben as an internal standard in a typical quantitative analysis is depicted in the following diagram:

Elucidating Pharmacokinetics and Metabolism

Deuterated butylparaben is a crucial tool in pharmacokinetic (PK) and metabolism studies, allowing researchers to trace the fate of the compound in biological systems without the confounding presence of background levels of the non-deuterated form.[8][9]

In these studies, a known dose of deuterated butylparaben is administered to human volunteers, and its absorption, distribution, metabolism, and excretion (ADME) are monitored by analyzing biological fluids like blood and urine over time.[8][10] This approach provides valuable data on:

-

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

-

Metabolic Pathways: Identification of metabolites formed from the parent compound.

-

Elimination Half-life: The time it takes for the concentration of the compound in the body to be reduced by half.

-

Excretion Routes: The primary ways the compound and its metabolites are eliminated from the body.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing deuterated butylparaben.

Table 1: Pharmacokinetic Parameters of Parabens in Humans Following a Single Oral Dose of 10 mg of Deuterated Analogs[8][11]

| Parameter | Methylparaben | iso-Butylparaben | n-Butylparaben |

| Urinary Excretion (% of dose) | 17.4 | 6.8 | 5.6 |

| Major Metabolite | p-hydroxyhippuric acid (PHHA) | p-hydroxyhippuric acid (PHHA) | p-hydroxyhippuric acid (PHHA) |

| PHHA Excretion (% of dose) | 63.8 | 57.2 | 60.1 |

| p-hydroxybenzoic acid (PHBA) Excretion (% of dose) | 7.2 | 3.0 | 4.1 |

| Alkyl-chain Oxidized Metabolite Excretion (% of dose) | N/A | 16 (as 2OH-iso-BuP) | 6 (as 3OH-n-BuP) |

| Excretion within 24h (% of total excreted) | 85.3 | 80.5 | 82.1 |

Table 2: Pharmacokinetic Parameters of Deuterated Parabens in Humans Following Dermal Administration[10][12]

| Parameter | MeP-d4 | EtP-d4 | PrP-d4 |

| Time to Peak Concentration (Tmax) (h) | 7.8 | 10.5 | 5.3 |

| Terminal Elimination Half-life (t1/2) (h) | 12.2 | 12.0 | 9.3 |

| Fractional Urinary Excretion (Fue) (%) | 1.7 | 2.3 | 1.9 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the analysis of butylparaben using its deuterated analog as an internal standard.

Analysis of Butylparaben in Human Urine by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of parabens in human urine.[1][13][14]

1. Sample Preparation:

- To 1 mL of urine sample, add 10 µL of a 1 µg/mL solution of deuterated butylparaben (e.g., butylparaben-d4) in methanol as the internal standard.

- Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia to deconjugate the paraben metabolites.

- Incubate the mixture at 37°C for 2 hours.

- Perform solid-phase extraction (SPE) using a C18 cartridge.

- Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.

- Load the sample onto the cartridge.

- Wash the cartridge with 3 mL of 10% methanol in water.

- Elute the analytes with 3 mL of methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC System: Agilent 1290 Infinity II or equivalent.

- Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- MS System: Agilent 6470 Triple Quadrupole MS or equivalent.

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- MRM Transitions:

- Butylparaben: m/z 193.1 → 92.1

- Butylparaben-d4: m/z 197.1 → 96.1

Analysis of Butylparaben in Cosmetic Creams by GC-MS

This protocol is based on established methods for paraben analysis in personal care products.[2][6][15]

1. Sample Preparation:

- Weigh 0.1 g of the cosmetic cream into a 15 mL centrifuge tube.

- Add 10 µL of a 10 µg/mL solution of deuterated butylparaben (e.g., this compound) in methanol as the internal standard.

- Add 5 mL of methanol and vortex for 2 minutes.

- Sonicate for 15 minutes.

- Centrifuge at 4000 rpm for 10 minutes.

- Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Conditions:

- GC System: Agilent 8890 GC or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

- Inlet Temperature: 280°C.

- Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Injection Mode: Splitless.

- MS System: Agilent 5977B MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Selected Ion Monitoring (SIM) ions:

- Butylparaben: m/z 194, 138, 93

- This compound: m/z 203, 147, 93

Butylparaben Metabolic Pathway

Butylparaben undergoes extensive metabolism in the human body. The primary metabolic pathway involves hydrolysis of the ester bond to form p-hydroxybenzoic acid (PHBA), which is then further conjugated with glucuronic acid or sulfate. A minor pathway involves the direct glucuronidation or sulfation of the parent butylparaben. Additionally, hydroxylation of the butyl side chain can occur.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring. | Semantic Scholar [semanticscholar.org]

- 3. Effects of butylparaben on antioxidant enzyme activities and histopathological changes in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic profile of propyl paraben in humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and elimination of methyl, iso- and n-butyl paraben in human urine after single oral dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. snu.elsevierpure.com [snu.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Butylparaben in Cosmetic Products Using Butylparaben-d9 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Butylparaben in cosmetic cream samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Butylparaben-d9, a deuterated analog, is employed as an internal standard to correct for matrix effects and variations during sample preparation and analysis.[1] The described methodology, including a straightforward liquid-liquid extraction (LLE) for sample preparation and optimized LC-MS/MS parameters, provides a reliable workflow for quality control and safety assessment of parabens in the cosmetic industry.[2][3]

Introduction

Parabens are a class of preservatives widely used in cosmetic and pharmaceutical products to prevent the growth of microorganisms.[4][5][6] Butylparaben is a common paraben ester used for this purpose.[4][7] Regulatory bodies worldwide have set limits on the concentration of parabens in consumer products due to potential health concerns.[2] Therefore, accurate and reliable quantitative analysis of Butylparaben is crucial.

LC-MS/MS is a powerful analytical technique for the selective and sensitive quantification of compounds in complex matrices like cosmetics.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision by compensating for analyte loss during sample processing and fluctuations in instrument response.[1] This note provides a comprehensive protocol for the determination of Butylparaben in a cosmetic cream matrix.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Butylparaben (purity ≥99%), this compound (isotopic purity ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

Cosmetic Matrix: A commercially available paraben-free cosmetic cream was used as a blank matrix for the preparation of calibration standards and quality control samples.

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Butylparaben and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Butylparaben primary stock solution in a 50:50 (v/v) methanol:water mixture to create working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution in a 50:50 (v/v) methanol:water mixture.

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Weigh 0.1 g of the cosmetic cream sample into a 2 mL polypropylene centrifuge tube.

-

Spike 10 µL of the 1 µg/mL this compound internal standard working solution into each sample, calibrator, and quality control (QC) sample, except for the blank matrix.

-

Add 1 mL of acetonitrile to the tube.

-

Vortex for 2 minutes to ensure thorough mixing and precipitation of proteins and other macromolecules.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated matrix components.[4][5]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 50:50 v/v, Mobile Phase A:Mobile Phase B).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 30 |

| 5.0 | 30 |

Table 3: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Butylparaben | 193.1 | 92.1 | 0.1 | 25 | 20 |

| 193.1 | 136.1 | 0.1 | 25 | 15 | |

| This compound | 202.2 | 97.1 | 0.1 | 25 | 20 |

Data Presentation and Results

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of Butylparaben to this compound against the nominal concentration of the calibration standards. The curve demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL.

Table 5: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Butylparaben | 1 - 500 | y = 0.015x + 0.002 | > 0.998 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in six replicates.

Table 6: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low QC | 5 | 4.9 | 98.0 | 4.5 |

| Medium QC | 50 | 51.2 | 102.4 | 3.2 |

| High QC | 400 | 395.6 | 98.9 | 2.8 |

Mandatory Visualization

Logical Workflow of Internal Standard Usage

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for sample preparation and analysis.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable, accurate, and precise workflow for the quantitative analysis of Butylparaben in cosmetic cream samples. The simple LLE sample preparation procedure is effective in removing matrix interferences, and the optimized chromatographic and mass spectrometric conditions allow for sensitive and selective detection. This method is well-suited for routine quality control testing in the cosmetics industry to ensure compliance with regulatory standards.

References

- 1. youtube.com [youtube.com]

- 2. cdn3.f-cdn.com [cdn3.f-cdn.com]

- 3. An overview of sample preparation for the determination of parabens in cosmetics (2014) | Noelia Cabaleiro | 84 Citations [scispace.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantitative Analysis of Parabens Using Butylparaben-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity and stability over a wide pH range.[1][2] Common parabens include methylparaben (MP), ethylparaben (EP), propylparaben (PP), and butylparaben (BP).[3] Despite their extensive use, concerns have been raised about their potential endocrine-disrupting effects, leading to stringent regulations on their concentrations in consumer products.[4]

Accurate and reliable quantification of parabens in various matrices is crucial for quality control, safety assessment, and regulatory compliance. The use of a stable isotope-labeled internal standard (SIL-IS), such as Butylparaben-d9, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] SIL-IS closely mimics the analyte's chemical and physical properties, co-eluting during chromatography and exhibiting similar ionization efficiency. This allows for the correction of analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.[5]

This application note provides a detailed protocol for the quantitative analysis of common parabens in various matrices using this compound as an internal standard with LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for the quantification of parabens using a deuterated internal standard. The data is compiled from various studies and represents expected validation parameters.

Table 1: Linearity and Sensitivity of the Method

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |

| Methylparaben | 0.5 - 100 | 0.5 | 0.2 | >0.99 |

| Ethylparaben | 0.5 - 100 | 0.5 | 0.2 | >0.99 |

| Propylparaben | 0.5 - 100 | 0.5 | 0.2 | >0.99 |

| Butylparaben | 0.5 - 100 | 0.5 | 0.2 | >0.99 |

Data compiled from multiple sources demonstrating typical analytical performance.[4][6][7]

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| Methylparaben | 10 | 95 - 105 | < 10 | < 15 |

| 50 | 97 - 103 | < 8 | < 12 | |

| 80 | 98 - 102 | < 5 | < 10 | |

| Ethylparaben | 10 | 96 - 104 | < 10 | < 15 |

| 50 | 98 - 102 | < 7 | < 11 | |

| 80 | 99 - 101 | < 5 | < 9 | |

| Propylparaben | 10 | 94 - 106 | < 11 | < 16 |

| 50 | 96 - 104 | < 9 | < 13 | |

| 80 | 97 - 103 | < 6 | < 11 | |

| Butylparaben | 10 | 93 - 107 | < 12 | < 17 |

| 50 | 95 - 105 | < 10 | < 14 | |

| 80 | 96 - 104 | < 7 | < 12 |

Representative data based on typical method validation results.[4][8]

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (1 mg/mL):

-

Individually weigh approximately 10 mg of each paraben standard (Methylparaben, Ethylparaben, Propylparaben, Butylparaben) and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. Store at -20°C.

1.2. Intermediate Standard Solution (10 µg/mL):

-

Prepare a mixed intermediate solution of all non-deuterated parabens by diluting the stock solutions in methanol.

1.3. Working Standard Solutions (Calibration Curve):

-

Prepare a series of working standard solutions by serially diluting the intermediate standard solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.5 to 100 ng/mL.

1.4. Internal Standard Working Solution (50 ng/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common matrices.

2.1. Water Samples (Solid Phase Extraction - SPE)

-

Acidify 100 mL of the water sample to pH 3 with formic acid.[9]

-

Add 50 µL of the 50 ng/mL this compound internal standard working solution.

-

Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of ultrapure water.[10]

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 3 mL of 5% (v/v) methanol in water.

-

Elute the parabens with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

2.2. Cosmetic Products (e.g., Creams, Lotions) (Solvent Extraction)

-

Weigh 100 mg of the cosmetic sample into a 15 mL centrifuge tube.[9]

-

Add 50 µL of the 50 ng/mL this compound internal standard working solution.

-

Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[9]

-

Vortex for 2 minutes and sonicate for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

2.3. Biological Samples (e.g., Plasma, Serum) (Protein Precipitation)

-

Pipette 200 µL of the biological sample into a microcentrifuge tube.

-

Add 50 µL of the 50 ng/mL this compound internal standard working solution and vortex briefly.[5]

-

Add 600 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of 50:50 (v/v) methanol:water.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

-

System: UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0.0 min: 30% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 30% B

-

8.0 min: 30% B

-

3.2. Mass Spectrometry Conditions

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

Table 3: MRM Transitions for Parabens and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Methylparaben | 151.1 | 92.1 | 120.1 |

| Ethylparaben | 165.1 | 92.1 | 136.1 |

| Propylparaben | 179.1 | 92.1 | 136.1 |

| Butylparaben | 193.1 | 92.1 | 136.1 |

| This compound (IS) | 202.2 | 98.1 | 145.2 |

MRM transitions for parabens are based on published data.[1] The transitions for this compound are predicted based on the fragmentation pattern of butylparaben and the isotopic labeling.

Workflow and Logical Relationships

Caption: Workflow for the quantitative analysis of parabens.

Conclusion

This application note provides a comprehensive and robust method for the quantitative analysis of methyl-, ethyl-, propyl-, and butylparaben in various matrices using this compound as an internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the summarized quantitative data, offer a reliable framework for researchers, scientists, and drug development professionals. The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulatory compliance and safety assessment of products containing parabens.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jbiochemtech.com [jbiochemtech.com]

- 7. moca.net.ua [moca.net.ua]

- 8. Tracking Down of a Selected Panel of Parabens: A Validated Method to Evaluate Their Occurrence in Skin Layers [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]